Synthesis and Characterization of (1R)-1-(2-Anthryl)prop-2-enylamine: A Technical Guide
Synthesis and Characterization of (1R)-1-(2-Anthryl)prop-2-enylamine: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Validated Protocol
Chemical Identity & Structural Significance
(1R)-1-(2-Anthryl)prop-2-enylamine (CAS: 1213376-01-2)[1] is a highly specialized chiral allylic amine. Structurally, it integrates a terminal alkene (prop-2-enyl group) and a sterically demanding, highly fluorescent 2-anthryl moiety around a single chiral carbon center.
In drug development and materials science, this building block is prized for two reasons:
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Bifunctional Reactivity: The primary amine and terminal olefin provide orthogonal handles for late-stage functionalization (e.g., cross-metathesis, Buchwald-Hartwig amination).
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Photophysical Probing: The anthracene ring acts as a built-in fluorophore, enabling the tracking of drug-conjugates or the study of π−π stacking interactions in complex biological systems.
Strategic Retrosynthetic Rationale
To achieve absolute stereocontrol over the (1R) center, we bypass traditional kinetic resolution in favor of a highly predictable asymmetric induction strategy: the Ellman Sulfinimine Route .
As demonstrated in analogous syntheses of anthryl-based chiral amino alcohols[2], condensing an anthryl carbonyl with a chiral tert-butanesulfinamide auxiliary provides a robust platform for diastereoselective nucleophilic addition. To specifically engineer the (1R) absolute configuration, we must select the (S)-enantiomer of the auxiliary. The bulky tert-butyl group dictates the trajectory of the incoming vinyl Grignard reagent, ensuring high diastereomeric excess (de) which translates directly to the enantiomeric excess (ee) of the final amine.
Fig 1. Synthetic workflow for (1R)-1-(2-Anthryl)prop-2-enylamine via Ellman auxiliary.
In-Depth Experimental Methodologies
As a self-validating system, this protocol incorporates strict In-Process Controls (IPCs) to verify intermediate integrity before proceeding.
Phase 1: Sulfinyl Imine Condensation
Causality Check: 2-Anthraldehyde is sterically hindered and electronically deactivated compared to simple aliphatic aldehydes. Standard desiccants (like MgSO 4 ) fail to drive the equilibrium. We utilize Titanium(IV) ethoxide (Ti(OEt) 4 ), which acts dually as a Lewis acid to activate the carbonyl and as an irreversible water scavenger.
Protocol:
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Charge a flame-dried, argon-purged flask with 2-anthraldehyde (1.0 eq, 10 mmol) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq, 11 mmol).
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Suspend the solids in anhydrous THF (0.5 M).
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Add Ti(OEt) 4 (2.0 eq, 20 mmol) dropwise via syringe. Stir at room temperature for 14 hours.
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IPC (Self-Validation): Monitor via TLC (Hexane/EtOAc 7:3). The imine product will exhibit distinct yellow fluorescence under 365 nm UV light.
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Workup: Quench by pouring the mixture into an equal volume of saturated aqueous NaCl with vigorous stirring. Filter the resulting TiO 2 suspension through a Celite pad. Extract the filtrate with EtOAc, dry over Na 2 SO 4 , and concentrate.
Phase 2: Diastereoselective Vinylation
Causality Check: The choice of solvent is the primary vector for stereocontrol. Using THF would coordinate the Grignard reagent to the sulfinyl oxygen, creating a cyclic transition state and yielding the (1S) product. By strictly using non-coordinating CH 2 Cl 2 at cryogenic temperatures (-78 °C), we enforce an open transition state, forcing the vinyl group to attack the Re-face, yielding the desired (1R) configuration.
Protocol:
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Dissolve the crude (S)-sulfinyl imine (1.0 eq) in anhydrous CH 2 Cl 2 (0.2 M) and cool to -78 °C under argon.
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Slowly add Vinylmagnesium bromide (1.0 M in THF, 2.0 eq) dropwise down the side of the flask to pre-cool the reagent.
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Stir at -78 °C for 4 hours, then allow to warm to -20 °C over 2 hours.
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IPC (Self-Validation): Quench a 0.1 mL aliquot, extract, and run 1 H NMR. Assess the diastereomeric ratio (dr) by integrating the tert-butyl singlet of the major vs. minor diastereomer. A dr of >95:5 is required to proceed.
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Workup: Quench with saturated aqueous NH 4 Cl. Extract with CH 2 Cl 2 , dry, and purify via silica gel chromatography to isolate the pure (S,1R)-sulfinamide.
Phase 3: Acidic Cleavage & Isolation
Causality Check: Strong aqueous acids can hydrate the terminal alkene. We use anhydrous HCl in methanol to selectively cleave the N-S bond via solvolysis, generating a volatile sulfite byproduct and leaving the pure amine hydrochloride.
Protocol:
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Dissolve the (S,1R)-sulfinamide in anhydrous MeOH (0.2 M).
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Add 4M HCl in 1,4-dioxane (3.0 eq). Stir at room temperature for 1 hour.
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Concentrate the solution in vacuo to yield the hydrochloride salt.
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To isolate the free base, partition the salt between 1M aqueous NaOH and CH 2 Cl 2 . Extract the organic layer, dry, and concentrate to yield (1R)-1-(2-Anthryl)prop-2-enylamine as a crystalline solid[1].
Mechanistic Basis for Stereocontrol
The stereochemical fidelity of this protocol relies on the steric shielding provided by the auxiliary. In the open transition state, the dipoles of the S=O and C=N bonds align anti-parallel to minimize electrostatic repulsion. The bulky tert-butyl group effectively blocks the Si-face of the imine. Consequently, the nucleophile is funneled exclusively to the Re-face.
Fig 2. Mechanistic rationale for Re-face attack dictating the (1R) stereochemical outcome.
Analytical Validation & Photophysical Characterization
To ensure the trustworthiness of the synthesized batch, the following analytical suite must be executed. The chiral purity is the most critical metric, determined via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Table 1: Analytical and Photophysical Characterization Summary
| Parameter | Value / Description | Analytical Method / Instrument |
| Molecular Weight | 233.31 g/mol | Calculated[1] |
| Exact Mass [M+H]+ | 234.1277 m/z | High-Resolution Mass Spectrometry (ESI-TOF) |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA) |
| 1 H NMR (Allylic CH) | ~ 4.85 ppm (multiplet, 1H) | 400 MHz NMR (CDCl 3 ) |
| 1 H NMR (Vinyl CH=CH 2 ) | ~ 5.1-5.3 ppm (m, 2H), 6.0 ppm (m, 1H) | 400 MHz NMR (CDCl 3 ) |
| Absorption Max ( λmax ) | ~ 255 nm, 340-380 nm (Anthracene band) | UV-Vis Spectrophotometry |
| Emission Max ( λem ) | ~ 410 nm (Strong blue fluorescence) | Fluorescence Spectrometry |
References
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Ellman, J. A., Owens, T. D., & Tang, T. P. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 2002, 35(11), 984-995.[Link]
